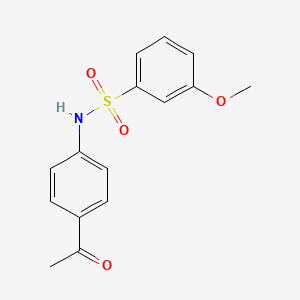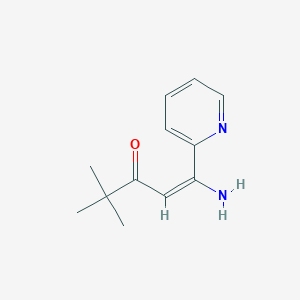
5-acetyl-N-(2-methoxy-1-pyridin-2-ylethyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-acetyl-N-(2-methoxy-1-pyridin-2-ylethyl)thiophene-2-carboxamide is a chemical compound that has been extensively researched for its potential applications in various scientific fields. This compound is also known as AMG-232 and belongs to the class of small molecule inhibitors.
作用機序
The mechanism of action of 5-acetyl-N-(2-methoxy-1-pyridin-2-ylethyl)thiophene-2-carboxamide involves the inhibition of MDM2. MDM2 is a negative regulator of p53, which is a tumor suppressor protein. In normal cells, MDM2 binds to p53 and promotes its degradation, thereby preventing its activation. However, in cancer cells, MDM2 is overexpressed, leading to the inactivation of p53. 5-acetyl-N-(2-methoxy-1-pyridin-2-ylethyl)thiophene-2-carboxamide binds to the p53-binding pocket of MDM2, thereby preventing its interaction with p53. This leads to the stabilization and activation of p53, which in turn results in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-acetyl-N-(2-methoxy-1-pyridin-2-ylethyl)thiophene-2-carboxamide have been extensively studied. This compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. In addition, it has been found to inhibit tumor growth and metastasis in animal models. The compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
実験室実験の利点と制限
The advantages of using 5-acetyl-N-(2-methoxy-1-pyridin-2-ylethyl)thiophene-2-carboxamide in lab experiments include its specificity for MDM2, its potent activity against various cancer cell lines, and its ability to enhance the efficacy of chemotherapy and radiation therapy. However, the limitations of using this compound include its potential toxicity and the need for further optimization of its pharmacokinetic properties.
将来の方向性
There are several future directions for the research on 5-acetyl-N-(2-methoxy-1-pyridin-2-ylethyl)thiophene-2-carboxamide. One direction is the development of more potent and selective inhibitors of MDM2. Another direction is the optimization of the pharmacokinetic properties of this compound to improve its efficacy and reduce its toxicity. Additionally, the combination of this compound with other cancer therapies, such as immunotherapy, is an area of active research. Finally, the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders, is also an area of interest.
合成法
The synthesis of 5-acetyl-N-(2-methoxy-1-pyridin-2-ylethyl)thiophene-2-carboxamide involves several steps. The first step is the synthesis of 2-(2-methoxyethyl)pyridine, which is then reacted with 5-acetylthiophene-2-carboxylic acid to form the desired compound. The final product is purified using chromatography techniques. The synthesis of this compound has been optimized for high yield and purity.
科学的研究の応用
5-acetyl-N-(2-methoxy-1-pyridin-2-ylethyl)thiophene-2-carboxamide has been extensively studied for its potential applications in cancer therapy. This compound has been shown to inhibit the activity of MDM2, which is a negative regulator of the tumor suppressor protein p53. The inhibition of MDM2 leads to the stabilization and activation of p53, which in turn results in cell cycle arrest and apoptosis. This mechanism of action has been found to be effective in various cancer cell lines and animal models.
特性
IUPAC Name |
5-acetyl-N-(2-methoxy-1-pyridin-2-ylethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-10(18)13-6-7-14(21-13)15(19)17-12(9-20-2)11-5-3-4-8-16-11/h3-8,12H,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPSRYBXHCOHSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)NC(COC)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetyl-N-(2-methoxy-1-pyridin-2-ylethyl)thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5777949.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B5777957.png)
![ethyl 2-amino-1-(2-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5777963.png)


![6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5777985.png)

![4-[4-(benzyloxy)benzyl]morpholine](/img/structure/B5778005.png)


![4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5778033.png)
![1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B5778038.png)
![ethyl 2-{[(2-furoylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5778040.png)